![molecular formula C14H24O B12686936 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde CAS No. 97403-90-2](/img/structure/B12686936.png)
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde
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Overview
Description
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is an organic compound with the molecular formula C14H24O. It is known for its unique bicyclic structure, which includes a butyl group and a propionaldehyde functional group. This compound is used in various applications, particularly in the fragrance industry due to its distinctive odor profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products
Oxidation: 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid.
Reduction: 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is a chemical compound with the molecular formula C14H24O and a molecular weight of 208.34 . It has the CAS number 97403-90-2 .
Chemical Reactions
this compound can undergo several types of chemical reactions:
- Oxidation: The aldehyde group can be oxidized to form 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3.
- Reduction: The aldehyde group can be reduced to form 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4.
- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, using nucleophiles such as Grignard reagents (RMgX) under anhydrous conditions.
Scientific Research Applications
This compound has applications in various fields of scientific research:
- Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
- Biology: It is studied for its potential biological activity and interactions with biological molecules.
- Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
- Industry: It is widely used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
The mechanism of action of this compound involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and affecting various biochemical pathways, leading to the compound’s observed effects.
Mechanism of Action
The mechanism of action of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propanol: The reduced form of the aldehyde.
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionic acid: The oxidized form of the aldehyde.
2-Butylbicyclo[2.2.1]heptane: A related compound without the propionaldehyde group.
Uniqueness
3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is unique due to its specific combination of a bicyclic structure and an aldehyde functional group. This combination imparts distinct chemical reactivity and a unique odor profile, making it valuable in both scientific research and industrial applications .
Biological Activity
3-(2-Butylbicyclo[2.2.1]hept-2-yl)propionaldehyde, also known by its CAS number 97403-90-2, is a bicyclic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in the field of biochemistry and pharmacology.
Basic Information
- Chemical Formula: C14H24O
- Molecular Weight: 208.34 g/mol
- CAS Number: 97403-90-2
Structural Characteristics
The compound features a bicyclic structure which contributes to its unique chemical behavior and potential interactions with biological systems.
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial characteristics, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects: There is evidence suggesting that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
-
Anti-inflammatory Potential:
- In vitro assays showed that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The reduction in cytokine levels was statistically significant at concentrations of 10 µM and above.
-
Cytotoxicity Studies:
- Cytotoxicity assays performed on human cancer cell lines indicated that the compound has selective toxicity towards certain cancer cells, with an IC50 value ranging from 20 to 30 µM depending on the cell line tested.
Data Table: Summary of Biological Activities
Safety and Toxicology
While exploring the biological activity of this compound, safety assessments are crucial. Preliminary safety data indicate that while it exhibits biological activity, further toxicological studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde, and how do reaction parameters influence yield?
The synthesis of bicyclo[2.2.1]heptane derivatives typically involves Diels-Alder cycloaddition or intramolecular ring-closing strategies. For example, describes the synthesis of a structurally related nitrophenyl-substituted bicyclo compound using a multi-step approach involving ketone functionalization and nitro-group introduction. Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) for cycloaddition efficiency.
- Temperature control : Maintaining sub-0°C conditions to prevent side reactions during aldehyde formation.
- Purification : Column chromatography with polar/non-polar solvent gradients to isolate the bicyclo core .
Yield optimization often requires balancing steric hindrance from the butyl substituent and reactivity of the propionaldehyde group.
Q. Which spectroscopic techniques are most effective for characterizing the bicyclo[2.2.1]heptane core?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclo structure. Coupling constants (e.g., J = 8–10 Hz for bridgehead protons) and chemical shifts (δ 1.5–2.5 ppm for methylene groups) help distinguish stereochemistry .
- IR Spectroscopy : The aldehyde C=O stretch (~1720 cm⁻¹) and bicyclo C-H bending (~1450 cm⁻¹) provide functional group validation.
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formula (e.g., C₁₄H₂₂O for the parent compound) and detects fragmentation patterns unique to the bicyclo system .
Advanced Research Questions
Q. How can stereochemical ambiguities in the bicyclo[2.2.1]heptane system be resolved during structural elucidation?
Stereochemical challenges arise from the rigid bicyclo framework and substituent orientation. Methodological approaches include:
- X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis.
- NOESY NMR : Cross-peaks between bridgehead protons and the butyl group clarify spatial proximity .
- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. simulated NMR shifts .
Q. What methodological considerations are critical for environmental analysis of bicyclic terpenoid derivatives like this compound?
highlights challenges in detecting persistent organic pollutants (POPs) with complex bicyclic structures:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate hydrophobic compounds from aqueous matrices.
- Chromatography : Reverse-phase HPLC with a C8 column (mobile phase: acetonitrile/water) to separate bicyclo analogs.
- Detection : Tandem MS (e.g., Q-TOF) for high sensitivity and specificity, especially at trace concentrations (<1 ppb) .
Contradictions in recovery rates (e.g., matrix interference in sediment samples) require isotope-labeled internal standards for quantification .
Q. How do substituents on the bicyclo[2.2.1]heptane framework influence reactivity in derivatization reactions?
The butyl group and propionaldehyde moiety impact reactivity:
- Steric Effects : The 2-butyl substituent hinders nucleophilic attack at the bridgehead carbon, favoring reactions at the aldehyde group.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce aldehyde electrophilicity, while alkyl groups enhance it.
- Derivatization Strategies : Reductive amination (NaBH₃CN, NH₄OAc) or Wittig reactions to modify the aldehyde into amines or alkenes .
Properties
CAS No. |
97403-90-2 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-(2-butyl-2-bicyclo[2.2.1]heptanyl)propanal |
InChI |
InChI=1S/C14H24O/c1-2-3-7-14(8-4-9-15)11-12-5-6-13(14)10-12/h9,12-13H,2-8,10-11H2,1H3 |
InChI Key |
XFSYDOVQWOWCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC2CCC1C2)CCC=O |
Origin of Product |
United States |
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